Product packaging for 6-Azaspiro[3.4]octan-2-ylmethanamine(Cat. No.:)

6-Azaspiro[3.4]octan-2-ylmethanamine

Cat. No.: B13977199
M. Wt: 140.23 g/mol
InChI Key: RMHRXLRXYMBGHD-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis and Medicinal Chemistry

Spirocyclic systems, which feature two rings connected by a single common atom, are of significant interest in organic and medicinal chemistry. Their rigid, three-dimensional nature provides a fixed spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nuph.edu.ua This conformational restriction is a key advantage over more flexible acyclic or monocyclic analogs.

The introduction of a spirocyclic core into a molecule can also favorably modulate its physicochemical properties. mdpi.com Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by the incorporation of these scaffolds, which is a critical aspect of designing effective drug candidates. chemscene.com The tetrahedral spiro-carbon atom increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher success rates in clinical development. chemscene.com

Overview of Azaspiro[3.4]octane Structural Motifs and Their Distinctive Features

The azaspiro[3.4]octane motif consists of a five-membered cyclopentane (B165970) ring fused to a four-membered azetidine (B1206935) ring through a common carbon atom. This arrangement results in a compact and rigid structure with specific vectorial properties for appended functional groups. The nitrogen atom within the azetidine ring provides a key site for chemical modification and can act as a hydrogen bond acceptor or donor, influencing the molecule's interaction with biological macromolecules.

Variations of this core structure, such as diazaspiro[3.4]octanes and thia-azaspiro[3.4]octanes, have been synthesized and evaluated as multifunctional modules for drug discovery. nih.govresearchgate.netlookchem.com These scaffolds serve as versatile building blocks, allowing for the systematic exploration of chemical space around a rigid three-dimensional core. mdpi.comnih.gov

Scaffold Type Key Features Potential Applications
Azaspiro[3.4]octaneRigid 3D structure, contains one nitrogen atomBuilding block for novel therapeutics
Diazaspiro[3.4]octaneTwo nitrogen atoms for functionalizationAntagonists, antitubercular agents nih.govnih.gov
Thia-azaspiro[3.4]octaneContains sulfur and nitrogen atomsModules for drug discovery nih.govlookchem.com
Oxa-azaspiro[3.4]octaneContains oxygen and nitrogen atomsSSTR5 antagonists for diabetes nih.gov

Rationale for Investigating 6-Azaspiro[3.4]octan-2-ylmethanamine as a Core Scaffold

The specific compound, this compound, incorporates the beneficial features of the azaspiro[3.4]octane core with a reactive primary amine functionality. The methanamine group, attached to the cyclopentane ring at the 2-position, provides a crucial exit vector for further chemical elaboration. This allows the scaffold to be readily incorporated into larger molecules or used in the generation of compound libraries for screening.

The rationale for its investigation stems from the need for novel, non-planar building blocks in drug discovery. The primary amine allows for the formation of amides, ureas, sulfonamides, and other functional groups, making it a versatile synthon for creating diverse chemical entities. The inherent rigidity of the spirocyclic core ensures that the resulting derivatives maintain a well-defined three-dimensional shape, which is advantageous for achieving high-potency and selective biological activity.

Scope and Objectives of Academic Research on this compound

While the broader class of azaspiro[3.4]octanes is a subject of active research, academic studies focusing specifically on this compound are not extensively documented in publicly available literature. The primary objectives of research involving this compound are likely centered on its synthesis and its utilization as a key intermediate for more complex target molecules.

The scope of potential research would include:

Development of efficient and scalable synthetic routes: Creating practical methods to produce the compound in sufficient quantities for further studies.

Exploration of its chemical reactivity: Investigating the derivatization of the primary amine and the core scaffold to build diverse molecular libraries.

Incorporation into biologically active compounds: Using this compound as a foundational element in the design and synthesis of novel therapeutic agents, leveraging the structural benefits of the spirocyclic core.

Future academic work will likely focus on demonstrating the utility of this specific scaffold in the context of medicinal chemistry programs, aiming to validate its potential for producing next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13977199 6-Azaspiro[3.4]octan-2-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-ylmethanamine

InChI

InChI=1S/C8H16N2/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6,9H2

InChI Key

RMHRXLRXYMBGHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 6 Azaspiro 3.4 Octan 2 Ylmethanamine and Derivatives

Retrosynthetic Analysis of the 6-Azaspiro[3.4]octan-2-ylmethanamine Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary amine of the 2-ylmethanamine substituent can be derived from a more stable precursor, such as a carboxylic acid, an azide, or a nitrile. Disconnecting the C-N bond of the amine leads to precursors like 6-azaspiro[3.4]octane-2-carboxylic acid or 2-(azidomethyl)-6-azaspiro[3.4]octane.

Further disconnection of the spirocyclic core itself suggests two main approaches for its construction: formation of the five-membered pyrrolidine (B122466) ring or the four-membered azetidine (B1206935) ring.

Route A: Azetidine Ring Formation Last

This approach involves the intramolecular cyclization of a suitably functionalized cyclopentylamine (B150401) derivative. The key precursor would be a 1-(aminomethyl)cyclopentan-1-amine derivative bearing an appropriate leaving group on the nitrogen substituent, which would undergo intramolecular nucleophilic substitution to form the azetidine ring.

Route B: Pyrrolidine Ring Formation Last

Alternatively, the pyrrolidine ring can be formed from a substituted azetidine precursor. A common method for this is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. In this case, an azetidine-derived azomethine ylide could react with a suitable dipolarophile.

These retrosynthetic pathways provide a conceptual framework for the development of synthetic routes to this compound and its derivatives.

Classical and Novel Annulation Approaches to Azaspiro[3.4]octane Systems

The construction of the azaspiro[3.4]octane core can be achieved through various annulation strategies, which involve the formation of one of the rings onto a pre-existing cyclic structure.

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered rings and has been successfully applied to the construction of azaspiro[3.4]octane systems. researchgate.net This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. For the synthesis of the 6-azaspiro[3.4]octane skeleton, an azomethine ylide can be generated from an azetidine derivative, which then reacts with an alkene.

For instance, the reaction of an N-metalated azomethine ylide derived from an N-(trimethylsilyl)methyl-azetidine with an appropriate α,β-unsaturated ester can lead to the formation of a substituted 6-azaspiro[3.4]octane. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions.

A notable application of this strategy is in the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, where a [3+2] cycloaddition approach allows for the efficient construction of the diazaspirocyclic core. researchgate.net

Intramolecular cyclization offers a direct route to the azaspiro[3.4]octane skeleton. This can involve either the formation of the azetidine ring or the pyrrolidine ring.

In one approach, the annulation of a cyclopentane (B165970) ring can be achieved starting from a suitably substituted azetidine. For example, a 3-substituted azetidine bearing a side chain with a leaving group can undergo intramolecular N-alkylation to form the spirocyclic pyrrolidine ring.

Conversely, the azetidine ring can be formed through the intramolecular cyclization of a 1,1-disubstituted cyclopentane. A key intermediate for this strategy would be a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane derivative. Activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine would yield the 6-azaspiro[3.4]octane core. The synthesis of the related 2-azaspiro[3.4]octane has been achieved through similar annulation strategies, highlighting the versatility of this approach. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct key intermediates.

For example, a Passerini or Ugi reaction could be envisioned to assemble a complex acyclic precursor containing the necessary functionalities for a subsequent intramolecular cyclization to form the azaspiro[3.4]octane skeleton. The versatility of MCRs allows for the rapid generation of a library of substituted precursors, which can then be cyclized to the desired spirocyclic products.

Stereoselective Synthesis of this compound and its Stereoisomers

The spirocyclic nature of 6-azaspiro[3.4]octane and the presence of a substituent at the C2 position give rise to the possibility of stereoisomers. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure forms of this compound.

Enantioselective synthesis of spirocyclic compounds can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

For azaspiro[3.4]octane systems, an enantioselective [3+2] cycloaddition reaction represents a promising approach. The use of a chiral catalyst, such as a metal complex with a chiral ligand, can induce asymmetry in the cycloaddition step, leading to the formation of an enantioenriched spirocycle.

Another strategy involves the use of a chiral auxiliary attached to either the azomethine ylide precursor or the dipolarophile. After the cycloaddition, the auxiliary can be removed to yield the enantiomerically enriched product.

Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of key intermediates or the final product. This approach has been successfully used in the synthesis of other chiral spirocyclic compounds.

An enantioselective preparation of the related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid has been reported, utilizing a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This methodology highlights the potential for catalytic asymmetric synthesis to access enantiopure azaspirocyclic amino acid precursors, which could be adapted for the synthesis of the stereoisomers of 6-azaspiro[3.4]octane-2-carboxylic acid, a direct precursor to the target amine.

Table of Synthetic Approaches and Key Intermediates

Synthetic ApproachKey Reaction TypeKey IntermediatesTarget Ring Formation
Route A Intramolecular Cyclization1-(Aminomethyl)cyclopentylamine derivativesAzetidine
Route B [3+2] CycloadditionAzetidine-derived azomethine ylidesPyrrolidine
Stereoselective Synthesis Catalytic Asymmetric AlkylationGlycine imine analogsPyrrolidine

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. wikipedia.org These stereogenic groups are temporarily incorporated into a prochiral substrate, direct a subsequent diastereoselective transformation, and are then removed to yield an enantiomerically enriched product. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be employed to establish the stereocenter at the C2 position of the cyclopentane ring.

One established strategy involves the use of Evans oxazolidinone auxiliaries. ub.edu A plausible route would begin by acylating a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with a cyclopentane-based carboxylic acid precursor. The resulting chiral imide can then undergo a diastereoselective alkylation or a conjugate addition reaction to introduce the precursor to the aminomethyl group (e.g., a cyanomethyl or nitromethyl group) at the C2 position. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the enolate, thereby setting the desired stereochemistry.

Another widely used class of auxiliaries is based on pseudoephedrine and its derivatives. wikipedia.orgyoutube.com A carboxylic acid precursor to the spirocyclic core could be converted to a pseudoephedrine amide. Deprotonation at the α-carbon followed by reaction with an electrophile would proceed with high diastereoselectivity, guided by the chiral scaffold. youtube.com After the key stereocenter is set, the auxiliary can be cleaved under hydrolytic conditions to reveal the carboxylic acid, which can then be carried forward to construct the full this compound structure. A notable example in a related system is the use of bicyclic lactams as chiral auxiliaries to control SNAr reactions for the enantioselective synthesis of spirooxindoles, achieving high diastereomeric ratios (up to 99:1). aragen.comresearchgate.net

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Attachment Key Transformation Removal Conditions Advantages
Evans Oxazolidinones Acylation to form N-acyl imide Diastereoselective enolate alkylation, aldol (B89426) reactions LiOH/H₂O₂; LiBH₄ High diastereoselectivity, predictable stereochemistry
Pseudoephedrine Amidation Diastereoselective enolate alkylation Acidic or basic hydrolysis Crystalline derivatives, high diastereoselectivity
Camphorsultam Acylation to form N-acyl derivative Diels-Alder reactions, alkylations LiAlH₄; hydrolysis High diastereoselectivity, effective steric shielding

Asymmetric Catalysis in Azaspiro[3.4]octane Construction

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The construction of the 6-azaspiro[3.4]octane core can be approached through various catalytic enantioselective reactions.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. acs.org A precursor molecule containing an exocyclic double bond at the C2 position of the 6-azaspiro[3.4]octane core could be subjected to asymmetric hydrogenation. Chiral phosphine (B1218219) ligands, such as those based on spiro scaffolds (e.g., f-spiroPhos), have demonstrated high efficiency in the hydrogenation of challenging substrates. acs.org The choice of metal (e.g., Iridium or Rhodium) and ligand would be critical in achieving high enantioselectivity for the C2 stereocenter.

Organocatalysis provides another metal-free approach. Chiral amine or phosphine catalysts can be used in aza-Morita-Baylis-Hillman (aza-MBH) reactions to form complex structures with chiral quaternary centers. nih.gov For instance, an appropriately designed isatin-derived ketimine could react with an activated alkene in an asymmetric aza-MBH reaction to generate a spirocyclic oxindole, a related structural motif, with excellent enantioselectivity (90–99% ee). nih.gov Similar strategies involving proline-derived catalysts could facilitate asymmetric Mannich or Michael reactions to build the chiral cyclopentane portion of the target molecule.

Scalable and Step-Economic Synthetic Routes for Research Applications

One promising strategy for constructing the azaspiro[3.4]octane skeleton is through [3+2] cycloaddition reactions. This approach allows for the rapid assembly of the five-membered ring onto a pre-existing four-membered ring (azetidine). For example, a [3+2] cycloaddition was utilized for an improved, multi-gram synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, a related diaza-analogue. researchgate.net Such convergent approaches are often more efficient than linear syntheses.

Tandem reactions, where multiple bond-forming events occur in a single operation, are inherently step-economic. A tandem conjugate addition-Dieckmann cyclization protocol has been successfully used to construct oxa-azaspiro[3.4]octanes. lookchem.com A similar strategy could be envisioned for this compound, where the intramolecular cyclization of a suitable diester precursor would form the cyclopentanone (B42830) ring, which could then be further functionalized. Researchers have reported robust and step-economic routes to new classes of thia/oxa-azaspiro[3.4]octanes, demonstrating the feasibility of creating diverse spirocyclic modules for medicinal chemistry. lookchem.com

Table 2: Example of a Step-Economic Route for a Related Azaspiro[3.4]octane Derivative

Step Reaction Reagents Purpose
1 Tandem Conjugate Addition-Dieckmann Cyclization Methyl thioglycolate, Sodium methoxide Forms the spirocyclic ketoester core in one pot
2 Krapcho Decarboxylation LiCl, DMSO, H₂O Removes the ester group to yield the spirocyclic ketone
3 Reduction NaBH₄ Reduces the ketone to a hydroxyl group

Functional Group Interconversions and Protective Group Strategies for Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a key functional handle but its primary amine is nucleophilic and basic, often requiring protection during synthetic manipulations of other parts of the molecule. organic-chemistry.org The selection of a suitable protecting group is crucial and depends on its stability to various reaction conditions and the mildness of its removal. wikipedia.org

Protective Group Strategies: Carbamates are the most common protecting groups for amines. organic-chemistry.org

Boc (tert-butoxycarbonyl): This group is widely used due to its stability under a broad range of conditions. It is readily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves many other functional groups intact. jocpr.com

Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (H₂/Pd-C). This allows for orthogonal deprotection in the presence of acid-labile groups like Boc.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is unique in its lability to basic conditions, typically cleaved with a solution of piperidine (B6355638) in DMF. creative-peptides.com Its use enables a third layer of orthogonal protection. wikipedia.org

Functional Group Interconversions (FGI): The aminomethyl moiety can be installed late in the synthesis through the interconversion of other functional groups. This strategy avoids carrying the reactive primary amine through multiple steps.

Reduction of a Nitrile: A common and efficient method is the reduction of a corresponding nitrile (-CN) group. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can achieve this transformation.

Reduction of an Amide: A primary amide (-CONH₂) can be reduced to the aminomethyl group using strong reducing agents such as LiAlH₄.

Reduction of an Azide: The aminomethyl group can be formed from a precursor containing a -CH₂N₃ moiety. Azides are readily reduced to primary amines via catalytic hydrogenation or the Staudinger reaction (using PPh₃ followed by water), offering a mild and high-yielding alternative.

Table 3: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-Butoxycarbonyl Boc Boc₂O Strong Acid (e.g., TFA, HCl) Stable to base, hydrogenation
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenation (H₂/Pd-C) Stable to acid and base
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) Stable to acid, hydrogenation

Chemical Reactivity and Derivatization Strategies for 6 Azaspiro 3.4 Octan 2 Ylmethanamine

Aminomethyl Group Transformations

The primary amine of the aminomethyl group is a versatile handle for introducing a variety of functional groups and molecular fragments. Its accessibility and nucleophilicity make it amenable to a broad spectrum of well-established amine chemistries.

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide derivatives. This reaction is fundamental in medicinal chemistry for modifying a compound's physicochemical properties. For instance, acylation can introduce lipophilic groups or specific pharmacophores.

Similarly, alkylation of the aminomethyl group can be achieved using alkyl halides. However, direct alkylation of primary amines often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. To overcome this, alternative methods like reductive amination are often preferred for controlled mono-alkylation. masterorganicchemistry.com A more selective method for mono-N-alkylation of primary amines involves using cesium bases, such as cesium hydroxide (B78521) or cesium carbonate, which can promote high selectivity under mild conditions. google.com

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines This table illustrates general transformations applicable to the aminomethyl group of 6-Azaspiro[3.4]octan-2-ylmethanamine.

Reaction Type Reagent Example Product Type Conditions Example
Acylation Acetyl Chloride N-((6-Azaspiro[3.4]octan-2-yl)methyl)acetamide Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine)
Acylation Benzoic Acid N-((6-Azaspiro[3.4]octan-2-yl)methyl)benzamide Coupling agent (e.g., HATU), DIPEA, DMF
Alkylation Benzyl Bromide N-Benzyl-1-(6-azaspiro[3.4]octan-2-yl)methanamine CsOH, Anhydrous solvent (e.g., DMSO) google.com

Reductive Amination Derivatives

Reductive amination is a highly effective and controlled method for the N-alkylation of primary amines. masterorganicchemistry.com This two-step, one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comresearchgate.net This method avoids the over-alkylation issues associated with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective. masterorganicchemistry.com These reagents can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com The reaction is typically performed in a slightly acidic medium to facilitate imine formation. youtube.com This strategy allows for the introduction of a vast array of substituents, depending on the choice of the carbonyl compound.

Table 2: Examples of Reductive Amination with a Primary Amine This table shows potential derivatives of this compound via reductive amination.

Carbonyl Compound Reducing Agent Product Structure
Acetone Sodium Triacetoxyborohydride (STAB) N-Isopropyl-1-(6-azaspiro[3.4]octan-2-yl)methanamine
Benzaldehyde Sodium Cyanoborohydride (NaBH₃CN) N-Benzyl-1-(6-azaspiro[3.4]octan-2-yl)methanamine
Cyclohexanone STAB N-Cyclohexyl-1-(6-azaspiro[3.4]octan-2-yl)methanamine

Conjugation to Biomolecules

The primary amine of this compound serves as an effective point of attachment for conjugation to biomolecules such as peptides, proteins, or labels. This is typically achieved through the formation of a stable amide bond by reacting the amine with an activated carboxylic acid on the biomolecule (e.g., an N-hydroxysuccinimide ester). Another common strategy is to use bifunctional linkers that first react with the amine and then with a functional group on the target biomolecule. The unique three-dimensional shape of the spirocyclic core can be valuable in positioning the conjugated molecule for specific interactions.

Spirocyclic Nitrogen Functionalization

The secondary amine within the azaspiro[3.4]octane ring offers another site for derivatization. Its reactivity is generally similar to other cyclic secondary amines, allowing for standard N-alkylation and N-acylation reactions. This site is crucial for modulating the core properties of the scaffold, such as basicity, polarity, and steric profile.

N-Alkylation and N-Acylation Reactions

Similar to the primary amine, the spirocyclic nitrogen can be functionalized through N-alkylation and N-acylation. These reactions are commonly employed in the synthesis of compound libraries based on related scaffolds like 2,6-diazaspiro[3.4]octane. mdpi.com N-acylation can be achieved with acyl chlorides or anhydrides, while N-alkylation can be performed using alkyl halides or through reductive amination if the secondary amine is reacted with a carbonyl compound.

Protecting the more reactive primary amine of the aminomethyl group (for example, as a Boc-carbamate) would be a common strategy to achieve selective functionalization of the spirocyclic secondary amine. Following derivatization of the secondary amine, the protecting group can be removed to allow for subsequent modification of the primary amine, enabling the synthesis of complex, orthogonally functionalized molecules.

Table 3: Representative Reactions for Spirocyclic Nitrogen Functionalization This table provides examples of derivatization at the secondary amine, assuming prior protection of the primary amine.

Reaction Type Reagent Example Product Type
N-Acylation Methanesulfonyl Chloride (MsCl) 6-(Methylsulfonyl)-N-Boc-azaspiro[3.4]octan-2-ylmethanamine mdpi.com
N-Alkylation Methyl Iodide 6-Methyl-N-Boc-azaspiro[3.4]octan-2-ylmethanamine
Reductive Amination Formaldehyde, H₂/Pd-C 6-Methyl-N-Boc-azaspiro[3.4]octan-2-ylmethanamine

Formation of N-Heterocyclic Derivatives

The secondary amine of the spirocycle can also serve as a key building block for the construction of more complex fused or spiro-fused N-heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of new rings. One such strategy involves the reaction with α,β-unsaturated amides, which can participate in aza-Michael additions. researchgate.net Furthermore, intramolecular cyclization reactions can be designed if a suitable reactive group is first appended to the nitrogen. The synthesis of new heterocyclic systems from amino precursors is a powerful strategy for generating novel chemical entities. mdpi.com For example, reactions with reagents like triethyl orthoformate can be used to form cyclic amidinium salts, which are precursors to N-heterocyclic carbenes. bohrium.com These advanced derivatization strategies significantly expand the structural diversity achievable from the 6-azaspiro[3.4]octane scaffold.

Modifications of the Carbocyclic Ring

The cyclopentane (B165970) ring of the 6-azaspiro[3.4]octane scaffold offers several avenues for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can be broadly categorized into reactions that introduce new functional groups or alter the carbocyclic framework itself.

While the parent this compound does not possess an aromatic ring for direct electrophilic aromatic substitution, synthetic strategies can be employed to introduce aromaticity. For instance, derivatives where the cyclopentane ring is annulated with a benzene (B151609) ring, forming a spiro[indane-1,3'-pyrrolidine] system, would be amenable to such reactions. In these hypothetical ring-expanded derivatives, the position of substitution on the aromatic ring would be directed by the nature of the existing substituents and the electronic influence of the spirocyclic system.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on a Phenyl-Fused 6-Azaspiro[3.4]octane Derivative

Electrophilic ReagentReaction ConditionsExpected Product(s)
HNO₃/H₂SO₄Standard nitrating conditionsNitro-substituted phenyl ring
Br₂/FeBr₃Standard brominating conditionsBromo-substituted phenyl ring
Acyl chloride/AlCl₃Friedel-Crafts acylationAcyl-substituted phenyl ring

Note: The regioselectivity of these reactions would depend on the specific substitution pattern of the aromatic ring and the electronic effects of the spirocyclic moiety.

The spirocyclic nature of 6-azaspiro[3.4]octane presents a unique challenge and opportunity for carbon-carbon bond formation. The quaternary spiro-carbon atom is sterically hindered, making direct functionalization difficult. However, synthetic routes starting from precursors such as spiro[3.4]octan-2-one allow for the introduction of carbon-based substituents.

For instance, the ketone functionality in a suitable precursor can undergo a variety of classical carbon-carbon bond-forming reactions. These reactions, when applied to a precursor of this compound, would enable the introduction of diverse substituents at the carbon atom adjacent to the spiro center.

Table 2: Potential Carbon-Carbon Bond Forming Reactions on a Spiro[3.4]octanone Precursor

Reaction TypeReagentsResulting Functional Group
Wittig ReactionPhosphonium ylideAlkene
Grignard ReactionOrganomagnesium halideTertiary alcohol
Aldol (B89426) CondensationAldehyde/Ketone, baseα,β-Unsaturated ketone
Cyanohydrin FormationHCN or TMSCNα-Hydroxy nitrile

These transformations would yield a range of derivatives with altered steric and electronic properties, which could be further elaborated to the target this compound scaffold.

Rational Design of Diversified Chemical Libraries based on the Scaffold

The this compound scaffold is an attractive starting point for the construction of diversified chemical libraries for high-throughput screening. The primary amine of the methanamine group and the secondary amine of the azaspiro ring serve as key points for derivatization, allowing for the facile introduction of a wide array of building blocks.

The rational design of such libraries involves a multi-pronged approach:

Scaffold Decoration: The primary and secondary amines can be acylated, alkylated, or reductively aminated with a diverse set of carboxylic acids, aldehydes, and alkyl halides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Conformational Control: Modifications to the carbocyclic ring, as discussed in the previous section, can introduce conformational constraints, leading to more rigid molecules with potentially higher binding affinities for biological targets.

Physicochemical Property Modulation: The choice of building blocks for derivatization can be guided by computational models to optimize properties such as solubility, lipophilicity, and metabolic stability.

Table 3: Example of a Combinatorial Library Design Based on this compound

Derivatization PointBuilding Block Set A (R¹)Building Block Set B (R²)
Primary Amine (via acylation)Diverse carboxylic acids-
Secondary Amine (via alkylation)-Diverse alkyl halides

By combining different sets of building blocks at the two reactive sites, a large and diverse library of compounds can be generated. For example, reacting the scaffold with 100 different carboxylic acids and 100 different alkyl halides could theoretically produce 10,000 unique compounds. This diversity-oriented synthesis approach is crucial for identifying novel hit compounds in drug discovery campaigns.

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 6-Azaspiro[3.4]octan-2-ylmethanamine, offering insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. These analyses are crucial for assigning the specific resonances of the spirocyclic core and the methanamine substituent.

Illustrative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.8 - 3.0 m 2H -CH₂-NH₂
2.5 - 2.7 m 4H Protons on C5 and C7
1.8 - 2.2 m 5H Protons on C1, C3, C4, and C8
1.5 - 1.7 m 2H -NH₂

Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~60 Spirocyclic Carbon (C-spiro)
~50 -CH₂-NH₂
~45 C5 and C7
~35 C1, C3, C4, and C8

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of a molecule. nih.gov This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable information about the compound's structure.

**Expected HRMS Data for this compound (C₈H₁₆N₂) **

Parameter Value
Calculated Monoisotopic Mass 140.1313 u
Observed [M+H]⁺ ~141.1391 u

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net For this compound, IR spectroscopy is particularly useful for identifying the N-H stretching vibrations of the amine group and the C-H stretching and bending vibrations of the aliphatic rings. Raman spectroscopy, being less sensitive to water, can provide clearer spectra for certain vibrational modes and is a valuable complementary technique. upmc.frresearchgate.net

Key Expected IR and Raman Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (amine) 3300 - 3500 IR
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
N-H Bend (amine) 1590 - 1650 IR

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and confirming its identity, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of chemical compounds. By utilizing a suitable stationary phase and mobile phase, HPLC can separate this compound from any impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Typical HPLC Parameters for Analysis

Parameter Condition
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the compound eluting from the HPLC column by providing its mass-to-charge ratio. nih.gov It is a highly sensitive method for detecting and identifying trace impurities.

Illustrative LC-MS Data

Retention Time (min) Detected [M+H]⁺ (m/z) Identity

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is instrumental in the analysis of pharmaceutical compounds and complex chemical mixtures. While specific UPLC methods for the analysis of this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of similar small amine-containing molecules.

A typical UPLC method for a compound like this compound would likely employ a reversed-phase column, such as a C18 or C8, with a sub-2 µm particle size to achieve high efficiency and resolution. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the target compound from any impurities or related substances.

Detection is commonly achieved using mass spectrometry (MS), providing both high sensitivity and selectivity. The combination of UPLC with MS (UPLC-MS) allows for the accurate determination of the compound's retention time and its mass-to-charge ratio, confirming its identity and purity. The table below outlines a hypothetical UPLC-MS method for the analysis of this compound.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1 µL
Gradient 5% B to 95% B over 5 min
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50-500

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no publicly accessible crystallographic data for this compound in crystallographic databases. However, should a suitable single crystal of the compound or a salt thereof be obtained, X-ray diffraction analysis would yield a detailed structural model. This model would confirm the connectivity of the atoms and reveal the puckering of the cyclopentane (B165970) and azetidine (B1206935) rings, as well as the orientation of the methanamine substituent.

Conformational Analysis of the Spiro[3.4]octane Ring System

The spiro[3.4]octane scaffold, which forms the core of this compound, is a fascinating structural motif characterized by a central quaternary carbon atom shared by two rings. The conformational properties of this system are governed by the interplay of ring strain and torsional strain.

The cyclopentane ring in the spiro[3.4]octane system is not planar and adopts a puckered conformation to alleviate torsional strain. The most common conformations for a cyclopentane ring are the envelope (Cs symmetry) and twist (C2 symmetry) forms, which are in a dynamic equilibrium. The presence of the spiro-fusion and substituents will influence the energetic preference for a particular conformation.

The azetidine ring, being a four-membered ring, is also puckered to reduce angle and torsional strain. It typically adopts a folded or bent conformation. The degree of puckering is influenced by the nature of the substituents on the nitrogen and carbon atoms.

The orientation of the methanamine substituent (axial vs. equatorial-like) will be determined by the puckering of the cyclopentane ring and steric interactions with the rest of the molecule. The preferred conformation will be the one that minimizes these steric clashes. Computational modeling, such as density functional theory (DFT) calculations, can be a powerful tool to predict the most stable conformations and the energy barriers between them.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations can predict reactivity, stability, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 6-Azaspiro[3.4]octan-2-ylmethanamine, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The primary amine group is expected to be a major contributor to the HOMO, indicating its nucleophilic character. The LUMO distribution would highlight potential sites for electrophilic interaction.

Illustrative FMO Data for this compound

Parameter Energy (eV)
HOMO Energy -8.5
LUMO Energy 2.1
HOMO-LUMO Gap 10.6

Note: The data in this table is hypothetical and serves as an example of typical results from FMO analysis.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing the polarity of different bonds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the primary amine due to its lone pair of electrons, and positive potentials around the hydrogen atoms of the amine group.

Hypothetical Partial Atomic Charges for Key Atoms in this compound

Atom Partial Charge (a.u.)
N (azaspiro ring) -0.45
N (methanamine) -0.90
C (spiro center) 0.15

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Sampling and Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is constantly in motion. Conformational sampling and dynamics simulations are used to explore the different shapes a molecule can adopt and their relative energies.

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. chemrxiv.orgmdpi.com These simulations provide a detailed picture of the molecule's flexibility and how it behaves in different environments, such as in a solvent or near a biological receptor. For this compound, an MD simulation would reveal the rotational freedom of the methanamine side chain and the puckering of the cyclopentane (B165970) and azetidine (B1206935) rings. This information is crucial for understanding how the molecule might adapt its shape to bind to a target.

A potential energy surface (PES) is a mathematical landscape that shows the energy of a molecule as a function of its geometry. longdom.orglibretexts.orgwikipedia.org By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to transition between them (saddle points). libretexts.org For this compound, a PES map could be generated by systematically changing key dihedral angles, such as those defining the orientation of the methanamine group relative to the spirocyclic core. This would provide a comprehensive understanding of the molecule's conformational preferences.

Ligand-Target Interaction Modeling (for derivative studies)

While focusing on this compound, it is important to consider how derivatives of this compound might interact with biological targets. Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme.

In a hypothetical study of a derivative of this compound designed as an inhibitor for a specific enzyme, molecular docking would be used to place the molecule into the enzyme's active site. The simulation would then calculate a binding score, which estimates the binding affinity. This process helps to identify the key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex. These insights are invaluable for the rational design of more potent and selective drug candidates.

Table of Compounds Mentioned

Compound Name

Molecular Docking Studies with Relevant Biological Macromolecules

While specific molecular docking studies on this compound are not documented, research on analogous compounds, such as the 2,6-diazaspiro[3.4]octane core, has highlighted its potential in developing agents for various diseases, including tuberculosis. For instance, a series of nitrofuran-based derivatives of 2,6-diazaspiro[3.4]octane have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (ligand) into the active site of a target protein (receptor). Although a specific docking study for the antitubercular 2,6-diazaspiro[3.4]octane derivatives is not provided in the available literature, a hypothetical docking study against a relevant mycobacterial target, such as InhA (enoyl-acyl carrier protein reductase), could be performed.

Such a study would typically involve:

Preparation of the protein structure: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand preparation: The 3D structure of the this compound derivative is built and optimized for its geometry and charge distribution.

Docking simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the active site of the protein.

The results of such a hypothetical study would be presented in a table format, detailing the interactions between the ligand and the amino acid residues of the protein's active site.

Table 1: Hypothetical Molecular Docking Interactions of a 6-Azaspiro[3.4]octane Derivative with a Mycobacterial Target

LigandTarget ProteinKey Interacting ResiduesType of Interaction
This compound analogInhATYR158, MET199Hydrogen Bond
PHE149, MET103Hydrophobic Interaction
GLY104van der Waals

Binding Energy Calculations and Affinity Prediction

Following molecular docking, binding energy calculations are performed to estimate the binding affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction. These calculations can be performed using various computational methods, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

For the 2,6-diazaspiro[3.4]octane derivatives with antitubercular activity, predicting their binding affinity to their molecular target would be a crucial step in understanding their mechanism of action and in optimizing their potency.

Table 2: Predicted Binding Energies for a Series of Hypothetical 6-Azaspiro[3.4]octane Analogs

Compound IDTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Analog 1InhA-8.5Low µM
Analog 2InhA-9.2High nM
Analog 3InhA-7.8Mid µM

These predicted values would then be correlated with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC) to validate the computational model.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (for derivative series)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

For a series of this compound derivatives, a QSAR study would be invaluable for identifying the key molecular features that contribute to their therapeutic effect. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

A statistical model, such as multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Although a specific QSAR study for this compound derivatives is not available, the principles of such an analysis are well-established in medicinal chemistry.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Antitubercular Azaspiro[3.4]octane Derivatives

DescriptorTypeCorrelation with ActivityImplication for Design
LogPHydrophobicPositiveIncreased lipophilicity may enhance activity.
Molecular WeightStericNegativeBulky substituents may be detrimental.
Dipole MomentElectronicPositiveIncreased polarity may favor binding.
Number of H-bond donorsTopologicalPositivePotential for key hydrogen bonding interactions.

Such a model would guide the rational design of more potent analogs of this compound for a specific biological target.

Pre Clinical Biological Evaluation of 6 Azaspiro 3.4 Octan 2 Ylmethanamine Derivatives Non Clinical Focus

General Biological Activity Screening and Profiling

While direct screening data for 6-Azaspiro[3.4]octan-2-ylmethanamine derivatives is not readily found, research on the broader class of azaspiro[3.4]octanes has revealed a diverse range of biological activities. Notably, derivatives of the closely related 2,6-diazaspiro[3.4]octane core have demonstrated potent antitubercular and antimalarial properties.

In one study, a series of nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited significant growth inhibitory activity. mdpi.comnih.gov Another investigation identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. These compounds showed activity against multiple stages of the parasite's lifecycle. researchgate.net

The 2,6-diazaspiro[3.4]octane scaffold is considered a "privileged structure" due to its frequent appearance in compounds with diverse biological activities. mdpi.com Examples of its inclusion in molecules with varied therapeutic targets include inhibitors of the hepatitis B capsid protein, modulators of the menin-MLL1 interaction for cancer treatment, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com

In Vitro Ligand-Target Interaction Studies

Specific data on the interaction of this compound derivatives with enzymes, receptors, or protein-protein interactions is not available in the public domain. However, the broader class of azaspiro compounds has been investigated for these properties.

Enzyme Inhibition Assays

Derivatives of azaspiro dihydrotriazines have been synthesized and evaluated as inhibitors of the host factor dihydrofolate reductase (DHFR) for potential antiviral applications against influenza. nih.gov Furthermore, the 2,6-diazaspiro[3.4]octane scaffold has been incorporated into inhibitors of tryptophan hydroxylase 1 (TPH1). nih.gov While not directly focused on enzyme inhibition, some nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives have been speculated to interact with bacterial reductases as part of their mechanism of action. nih.gov

Receptor Binding and Modulation Studies

A patent application has described 2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine (B1216132) receptor agonists. wipo.int In a different structural context, a series of azaspiro[benzo researchgate.netresearchgate.netimidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrated high affinity for the α7 neuronal nicotinic receptor. nih.gov Additionally, the 2,6-diazaspiro[3.4]octane skeleton is a component of some opioid sigma-1 receptor inhibitors. nih.gov

Protein-Protein Interaction Modulators

While a specific search for this compound derivatives as protein-protein interaction (PPI) modulators did not yield results, the 2,6-diazaspiro[3.4]octane core has been noted in the context of menin-MLL1 interaction inhibitors for cancer therapy. mdpi.com

Cell-Based Functional Assays (Non-Human Cell Lines)

Information on the effects of this compound derivatives in non-human cell-based functional assays is not currently available.

Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K)

One of the cited biological activities for a derivative of the related 2,6-diazaspiro[3.4]octane scaffold is as a modulator of the MAP and PI3K signaling pathways. mdpi.com However, the specific compound and the details of its effects on these pathways are not elaborated upon in the available literature.

Anti-proliferative Activity in Cancer Cell Lines (e.g., EGFR inhibition)

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell growth, proliferation, and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers, making EGFR inhibitors a critical class of anti-cancer agents. nih.gov While specific studies on the anti-proliferative activity and EGFR inhibition of this compound derivatives are not extensively documented, the broader class of spirocyclic molecules has been explored for such activities. The rigid, three-dimensional structure of the spirocyclic core is considered a desirable feature in the design of kinase inhibitors.

Research into other heterocyclic compounds has demonstrated significant EGFR inhibitory activity. For instance, derivatives of benzofuran (B130515) have been synthesized and shown to exhibit potent inhibitory effects on EGFR tyrosine kinase (EGFR-TK), with IC50 values comparable to the approved drug gefitinib. nih.gov These findings highlight the potential of novel heterocyclic scaffolds in the development of new anti-proliferative agents targeting EGFR. Further investigation into 6-azaspiro[3.4]octane-based structures is warranted to determine if they can be optimized to effectively target EGFR and exhibit anti-proliferative effects in cancer cell lines.

Microbial Growth Inhibition Assays (e.g., antitubercular, antibacterial)

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold have been identified as a promising class of compounds with potent antitubercular activity.

In a study exploring nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane, several compounds were evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov A set of twelve derivatives with diverse peripheral substituents, including various azoles, were synthesized and tested. nih.gov

The results, summarized in the table below, indicate that while many of the derivatives showed weak to no activity, two compounds with specific azole moieties displayed significant antitubercular effects. nih.gov

Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives

Compound ID Peripheral Moiety Minimum Inhibitory Concentration (MIC) in µg/mL
17 1,2,4-triazole (B32235) 0.016
24 1,2,4-oxadiazole >1
Other Derivatives Various >100 or inactive

Data sourced from a study on 2,6-diazaspiro[3.4]octane derivatives. nih.gov

Notably, the derivative featuring a 1,2,4-triazole substituent (Compound 17) demonstrated remarkable potency with a MIC value of 0.016 µg/mL. nih.gov This level of activity highlights the potential of the spiro[3.4]octane core as a scaffold for developing new antitubercular agents.

While these findings are for the 2,6-diazaspiro[3.4]octane core, they suggest that the this compound scaffold could also serve as a valuable starting point for the design of novel antitubercular and potentially other antibacterial agents. Further research is needed to synthesize and evaluate derivatives of the specific this compound structure to confirm this potential.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The study of nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core provides important insights into the structure-activity relationships (SAR) for antitubercular activity. The key finding from this research is that the nature of the peripheral groups attached to the spirocyclic core plays a crucial role in determining the biological activity. nih.gov

From the twelve compounds synthesized, a clear SAR trend emerged:

Importance of Azole Moieties: The introduction of specific azole rings at the periphery of the molecule was critical for potent antitubercular activity. The most active compound in the series contained a 1,2,4-triazole ring. nih.gov

Impact of Substituent Type: The majority of the other synthesized derivatives, which included different amide and ester functionalities, were found to be either weakly active or completely inactive. nih.gov This suggests a high degree of specificity in the interaction between the compound and its biological target within Mycobacterium tuberculosis.

Role of the Spirocyclic Core: The 2,6-diazaspiro[3.4]octane core serves as a rigid scaffold that correctly orients the pharmacophoric groups for interaction with the target. Its three-dimensional nature is a key feature that can be exploited for designing selective inhibitors.

These SAR findings for the 2,6-diazaspiro[3.4]octane scaffold suggest that for the development of this compound derivatives as potential therapeutic agents, a systematic exploration of substituents on the amine and the spirocyclic ring is necessary. Optimization of these peripheral groups could lead to the identification of compounds with enhanced potency and selectivity.

Mechanism of Action Investigations at the Molecular Level

The proposed mechanism of action for the antitubercular activity of the nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives is based on the known properties of the 5-nitrofuryl pharmacophore. nih.gov It is well-established that nitroaromatic compounds, including nitrofurans, act as prodrugs that require reductive activation by bacterial enzymes. nih.gov

The proposed molecular mechanism involves the following steps:

Enzymatic Reduction: The 5-nitrofuryl moiety of the compound is reduced by specific bacterial nitroreductases within the Mycobacterium tuberculosis cell.

Generation of Reactive Intermediates: This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species.

Cellular Damage: These reactive intermediates are non-specific in their action and can cause widespread damage to various cellular macromolecules, including DNA, proteins, and lipids. researchgate.net This multi-targeted assault leads to bacterial cell death.

This mechanism of action is advantageous as it is less prone to the development of resistance that can occur with single-target inhibitors. While this mechanism is proposed for the nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane scaffold, it is highly probable that this compound derivatives incorporating a 5-nitrofuryl group would exert their antitubercular effect through a similar pathway. Experimental verification through metabolomics and enzymatic assays would be required to confirm this hypothesis for the specific 6-azaspiro[3.4]octane scaffold. nih.gov

Potential Applications and Future Research Directions

Role of Azaspiro[3.4]octane Scaffolds in Drug Discovery and Lead Identification

Spirocyclic N-heterocycles, including the azaspiro[3.4]octane framework, are considered privileged building blocks in modern drug discovery. nih.gov Their inherent three-dimensionality allows for a departure from the "flatland" of traditional aromatic compounds, providing improved physicochemical properties and metabolic resistance compared to their monocyclic counterparts. nih.gov The conformational restriction imposed by the spirocyclic center offers a predictable orientation of chemical substituents, which can lead to more selective interactions with biological targets. nih.gov This structural rigidity can enhance binding affinity and potency. Research has demonstrated that incorporating azaspiro scaffolds can lead to analogues of existing drugs with improved activity and lower toxicity. nih.gov For instance, analogues of the anesthetic drug Bupivacaine incorporating spirocyclic amino acids were found to be more active and less toxic than the original drug. nih.gov

Design of Novel Bioactive Molecules

The azaspiro[3.4]octane scaffold serves as a versatile module for the design and synthesis of new bioactive molecules. nih.govresearchgate.net Its structure allows for the attachment of various functional groups at multiple "exit vectors," enabling chemists to systematically explore structure-activity relationships (SAR). researchgate.net By modifying the scaffold, researchers can fine-tune a molecule's properties to optimize its interaction with a specific biological target, enhance its selectivity, and improve its safety profile. researchgate.net The development of robust and scalable synthetic routes to produce a variety of thia/oxa-azaspiro[3.4]octanes has expanded the toolbox available to medicinal chemists. nih.govresearchgate.net These modules provide access to novel chemical space and can secure a unique intellectual property position for new drug candidates. nih.gov

A notable example involves the 2,6-diazaspiro[3.4]octane motif, which has been used to develop a diverse set of nitrofuran derivatives with potent antitubercular activity. acs.org By exploring the molecular periphery of this core, researchers identified a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. acs.org

Bioactive Molecule ClassScaffoldTherapeutic Target/ApplicationKey Finding
Bupivacaine AnaloguesSpirocyclic amino acidsAnestheticsMore active and less toxic than the parent drug. nih.gov
Nitrofuran Derivatives2,6-Diazaspiro[3.4]octaneAntitubercularIdentification of a lead compound with high potency. acs.org
EGFR Inhibitors2-Oxa-6-azaspiro[3.4]octaneAnticancerUsed in the preparation of active 4-anilinoquinazoline (B1210976) derivatives. a-star.edu.sg

Exploration of Chemical Space with 3D Scaffolds

A significant challenge in drug discovery is the exploration of vast and diverse chemical space. Historically, many compound libraries have been dominated by flat, two-dimensional molecules. nih.govsioc-journal.cn Azaspiro[3.4]octane scaffolds are instrumental in overcoming this limitation by providing access to three-dimensional (3D) molecular shapes. nih.gov Molecular shape is a critical factor in molecular recognition by biological targets like proteins. nih.govsioc-journal.cn

The use of 3D fragments is a key strategy for identifying novel bioactive molecules. nih.gov Analysis of existing fragment libraries has shown that the majority of conventional organic fragments possess a linear or planar shape. nih.govsioc-journal.cn Spirocyclic scaffolds inherently occupy a more three-dimensional region of chemical space, offering opportunities to interact with protein binding sites in ways that flat molecules cannot. nih.gov This exploration of 3D space can lead to the discovery of drugs with novel mechanisms of action and improved selectivity. bohrium.com Advanced computational tools, such as deep learning frameworks, are being developed to generate novel 3D molecular structures around a desired scaffold, further accelerating the exploration of this expanded chemical space. bohrium.comacs.org

Applications in Material Science and Polymer Chemistry

While the primary focus of research on azaspiro[3.4]octane scaffolds has been in medicinal chemistry, the unique structural features of spiro compounds suggest potential applications in material science and polymer chemistry. Direct research on 6-Azaspiro[3.4]octan-2-ylmethanamine in these fields is not extensively documented; however, the broader class of spirocyclic compounds has been investigated as precursors for specialized polymers.

Precursors for Advanced Functional Materials

Spirocyclic architectures are noted for their occurrence in functional materials owing to their unique three-dimensionality and structural complexity. The rigidity and defined geometry of the azaspiro[3.4]octane skeleton make it a candidate for incorporation into larger, complex structures. These scaffolds could serve as building blocks for creating materials with precisely controlled architectures, such as porous organic frameworks or novel catalysts, where the spatial arrangement of functional groups is critical.

Incorporation into Polymers with Tailored Properties

A significant area of research for related spiro compounds is in the development of monomers for polymerization. Specifically, spiro orthocarbonate monomers have been shown to undergo double ring-opening polymerization. This process is notable because it can result in volumetric expansion, or at least significantly reduced shrinkage, upon polymerization. This property is highly desirable in applications where dimensional stability is crucial, such as in dental composites and high-precision coatings. Incorporating these spiro monomers can counteract the inherent shrinkage of conventional monomers like methacrylates, leading to materials with reduced internal stress and improved durability. While this research has focused on oxaspiro compounds, it provides a compelling proof-of-concept for the potential utility of azaspiro monomers in creating advanced polymers with tailored physical properties.

Contribution to New Synthetic Methodologies in Organic Chemistry

The synthesis of complex, sp3-rich structures like azaspiro[3.4]octanes presents a significant challenge that drives innovation in synthetic organic chemistry. The demand for these valuable scaffolds in drug discovery has led to the development of novel and efficient synthetic routes. Methodologies for assembling these spirocyclic systems often rely on strategies such as intramolecular alkylation, cycloaddition reactions, and annulation. nih.govmdpi.com

For example, facile and successful routes for the synthesis of 2-azaspiro[3.4]octane have been developed, employing readily available starting materials and conventional chemical transformations. nih.gov These approaches include the annulation of either the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring. nih.gov Another powerful method involves the [3+2] cycloaddition to create the core structure, which has been used for the improved synthesis of compounds like 2-oxa-6-azaspiro[3.4]octane. mdpi.com The development of these step-economic and scalable syntheses not only provides access to the desired molecules but also contributes broadly to the field of organic chemistry by demonstrating new ways to construct complex, multi-cyclic systems with high degrees of control. researchgate.netnih.gov

Development of Advanced Analytical Probes Utilizing the Scaffold

The unique conformational constraints and the presence of a reactive primary amine make this compound an attractive scaffold for the design of sophisticated analytical probes. The development of such probes can be envisioned through several strategic approaches.

The primary amine group serves as a versatile handle for the covalent attachment of fluorophores, chromophores, or other reporter molecules. This functionalization can be achieved through well-established amine chemistry, such as amide bond formation, reductive amination, or urea/thiourea formation. The resulting probes could be designed to exhibit changes in their photophysical properties upon binding to a specific analyte, enabling its detection and quantification. For instance, coupling with environmentally sensitive fluorophores could lead to probes that report on the polarity or viscosity of their microenvironment.

Furthermore, the rigid spirocyclic core can be exploited to create pre-organized binding pockets for specific ions or small molecules. By incorporating additional chelating moieties or recognition elements onto the azaspiro[3.4]octane framework, it is possible to develop highly selective fluorescent or colorimetric sensors. The defined spatial orientation of these functional groups, enforced by the spirocyclic structure, can enhance binding affinity and selectivity compared to more flexible acyclic analogues.

Table 1: Potential Functionalizations of this compound for Analytical Probe Development

Reporter GroupLinkage ChemistryPotential Application
Dansyl ChlorideSulfonamide formationFluorescent probe for pH or polarity sensing
Fluorescein IsothiocyanateThiourea formationFluorescent labeling of biomolecules
N-hydroxysuccinimide estersAmide bond formationGeneral purpose fluorescent labeling
Pyrenebutyric acidAmide bond formationProbe for studying protein-protein interactions

Unexplored Reactivity and Potential for Novel Transformations

While the chemistry of azaspirocycles is an active area of research, the specific reactivity of this compound remains largely unexplored. The interplay between the strained four-membered azetidine ring, the five-membered pyrrolidine (B122466) ring, and the exocyclic aminomethyl group offers intriguing possibilities for novel chemical transformations.

One area of interest is the potential for ring-opening reactions of the azetidine moiety under specific conditions. The inherent ring strain of the four-membered ring could be harnessed to drive reactions that lead to the formation of larger, more complex heterocyclic systems. Such transformations could be triggered by various reagents, including electrophiles, nucleophiles, or transition metal catalysts, providing access to novel molecular scaffolds.

The primary amine of the aminomethyl side chain can direct reactions to its vicinity. For example, intramolecular cyclization reactions could be designed to construct bicyclic or polycyclic systems incorporating the azaspiro[3.4]octane core. Furthermore, the amine can be transformed into other functional groups, such as isocyanates or isothiocyanates, which can then participate in cycloaddition reactions to build diverse heterocyclic appendages.

The development of stereoselective reactions on the this compound scaffold is another promising research direction. The inherent chirality of the molecule can be used to control the stereochemical outcome of reactions at various positions, enabling the synthesis of enantiomerically pure compounds with potential applications in asymmetric catalysis or as chiral building blocks.

Future Outlook and Challenges in Azaspiro[3.4]octane Chemistry

The future of azaspiro[3.4]octane chemistry is bright, with numerous opportunities for innovation and discovery. The increasing demand for three-dimensional molecular scaffolds in drug discovery is expected to drive further research into the synthesis and functionalization of these unique ring systems. bldpharm.com The development of more efficient and scalable synthetic routes to a wider variety of substituted azaspiro[3.4]octanes will be crucial for their broader application. rsc.org

One of the key challenges lies in the selective functionalization of the azaspiro[3.4]octane core. The development of methodologies that allow for the precise introduction of substituents at specific positions of the ring system is essential for fine-tuning the properties of these molecules for various applications. Another challenge is the limited understanding of the conformational behavior of these rigid systems and how it influences their biological activity and reactivity.

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: The development of new catalytic methods for the asymmetric synthesis and diversification of azaspiro[3.4]octane derivatives.

Medicinal Chemistry Applications: The exploration of azaspiro[3.4]octane scaffolds for the development of new therapeutic agents targeting a wide range of diseases. mdpi.comnih.gov

Materials Science: The incorporation of azaspiro[3.4]octane units into polymers or other materials to create novel properties.

Catalysis: The use of chiral azaspiro[3.4]octane derivatives as ligands in asymmetric catalysis.

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